

entospletinib adverse effects management

elevation liver enzymes

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Compound Focus: Entospletinib

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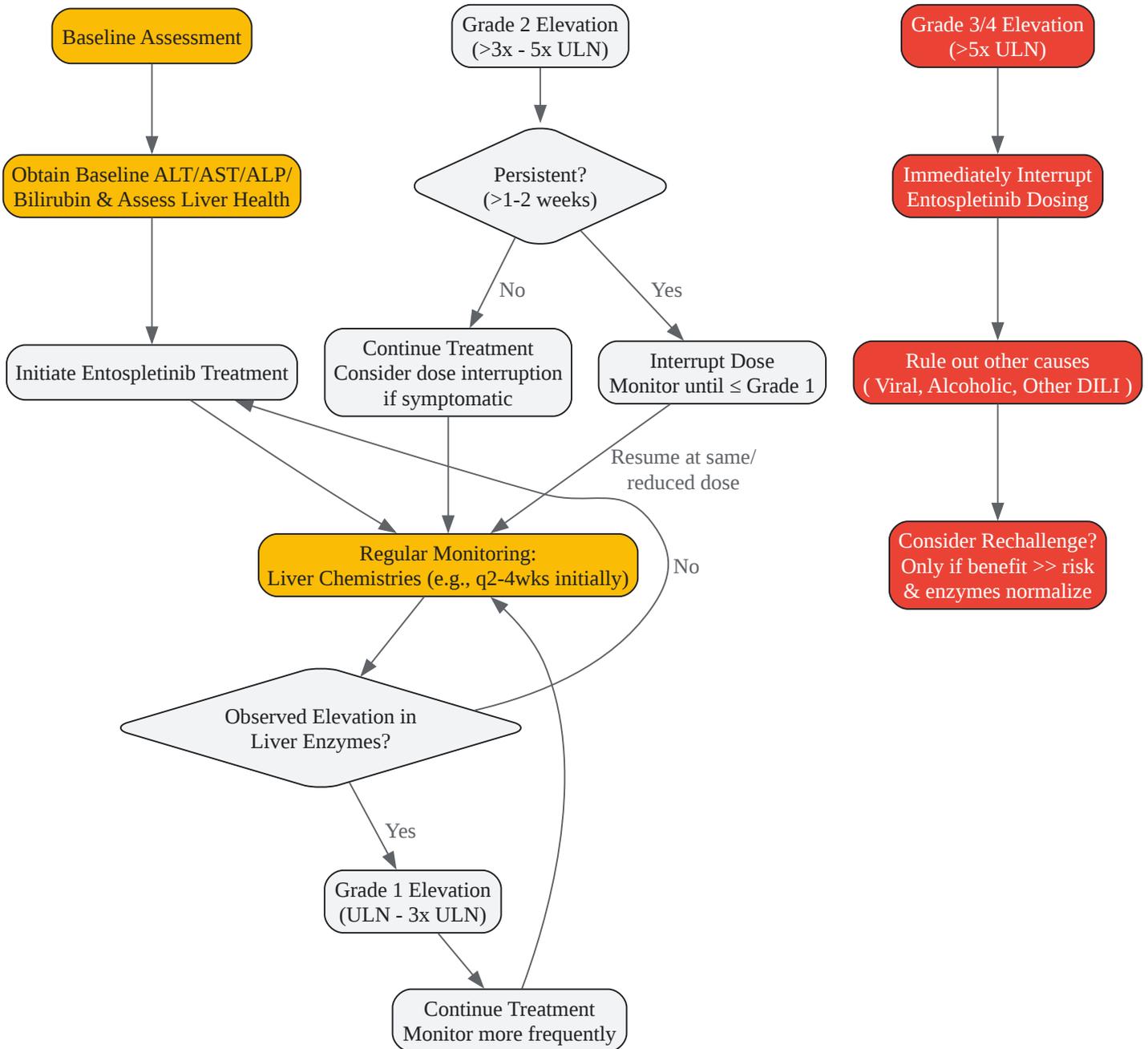
Adverse Effect Profile of Entospletinib

The table below summarizes the key adverse effects (AEs) of **entospletinib** identified in clinical trials, with a focus on hepatotoxicity.

Adverse Effect	Severity & Details	Frequency & Context	Citations
Elevated Liver Enzymes (ALT/AST)	Grade 3/4 elevations; generally reversible.	Common lab abnormality in clinical trials.	[1] [2]
Other Hematologic Toxicities	Neutropenia, febrile neutropenia.	Reported in patients with hematologic malignancies.	[1]
Non-Hematologic Toxicities	Diarrhea, nausea, febrile neutropenia, dyspnea, pneumonia, dehydration, pyrexia.	Common treatment-emergent serious AEs.	[1]
Serious Toxicity in Combination	Pneumonitis (severe, sometimes fatal).	Noted with entospletinib + idelalisib combination; trial halted.	[1]

Monitoring and Management of Liver Enzyme Elevations

A standardized protocol for monitoring and managing liver enzyme elevations is crucial for patient safety and data integrity in clinical research. The following workflow provides a framework for clinical and preclinical studies.



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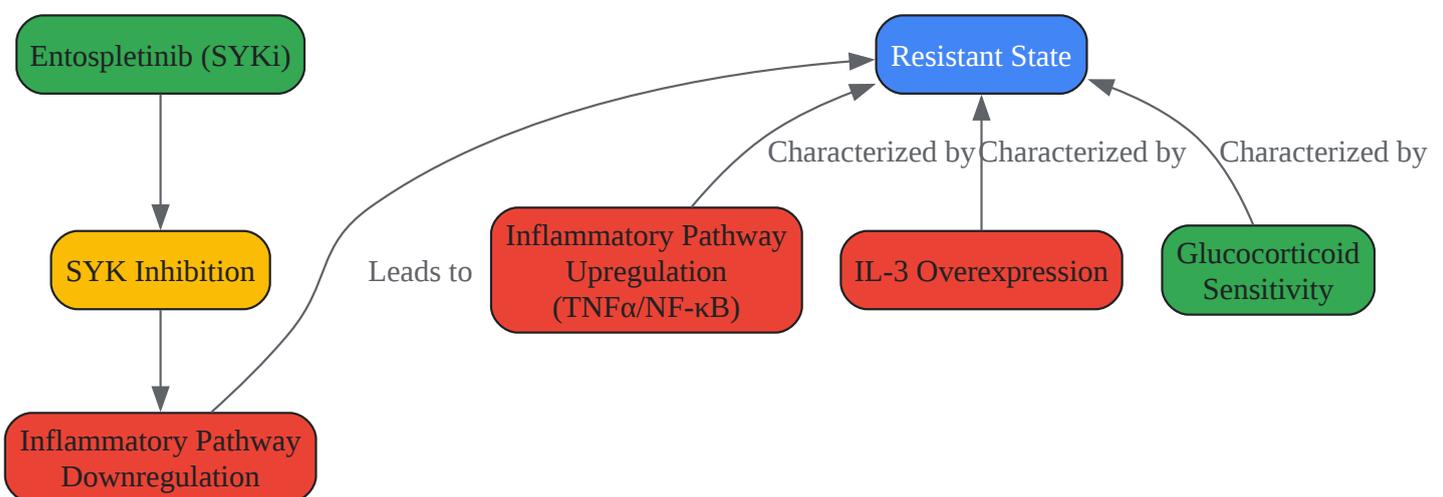
Experimental Insights into Mechanisms and Resistance

For researchers investigating the underlying biology of **entospletinib**, recent studies have uncovered relevant signaling pathways.

Key Mechanistic and Resistance Findings:

- **Role of Inflammatory Pathways in Resistance:** RNA sequencing of **entospletinib**-resistant Acute Myeloid Leukemia (AML) cells revealed a strong enrichment of inflammatory response and **TNF α signaling via NF- κ B** gene sets [3].
- **SYK Inhibition and NF- κ B:** Treatment with **entospletinib** in naive AML cells led to the downregulation of these inflammatory pathways, which are conversely upregulated in the resistant state. This suggests that inflammatory signaling pathways contribute to resistance in AML cells [3].
- **IL-3 as a Resistance Mechanism:** A separate genome-scale screen identified **IL-3 overexpression** as a mechanism conveying resistance to **entospletinib**. Validation experiments confirmed that IL-3 overexpression promoted resistance to **entospletinib**-mediated cell death and increased colony-forming potential [3].

The diagram below illustrates the signaling relationships identified in these resistance studies.



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Technical FAQ for Researchers

Q1: What is the pharmacologic basis for entospletinib's selectivity? **Entospletinib** is a highly selective, reversible, and oral adenosine triphosphate (ATP)-competitive inhibitor of spleen tyrosine kinase (SYK). It blocks B-cell receptor-mediated signaling and proliferation in B lymphocytes, with a half-maximal inhibitory concentration (IC50) of 7.6 nmol/L [2].

Q2: Are there any identified genetic risk factors for DILI with entospletinib? While the search results do not specify genetic risks for **entospletinib**-induced DILI, it is known that polymorphisms in genes encoding cytochrome P-450 enzymes, PTPN22, and certain human leukocyte antigen (HLA) alleles can be risk factors for DILI across various drugs [4]. Research into **entospletinib**-specific genetic markers may be an area for further investigation.

Q3: How should liver injury patterns be classified in the lab? Liver injury is typically classified by the "R-value," calculated as $(ALT \div ULN) / (ALP \div ULN)$. An R-value ≥ 5 suggests a **hepatocellular** pattern (primary ALT/AST elevation), R-value ≤ 2 suggests a **cholestatic** pattern (primary ALP elevation), and $2 < R < 5$ indicates a **mixed** pattern [5]. Drug-induced liver injury (DILI) can present in any of these patterns.

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